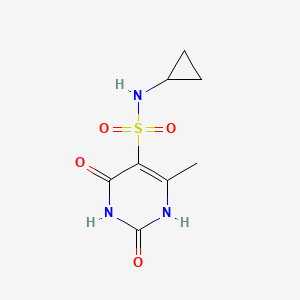![molecular formula C15H17N3O5S2 B5522321 ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)
ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiazolecarboxylic acid derivatives involves acylation of ethyl esters and anilides of 2-amino-4-methylthiazole-5-carboxylic acid to give 2-acetyl(arylsulfonyl)amino derivatives. Methylation of acetylaminothiazole followed by deacetylation leads to the formation of 2-methylamino-4-methylthiazole-5-carboxylic acid, which is then converted into esters, indicating a multi-step process for synthesizing related compounds (Dovlatyan et al., 2004).
Molecular Structure Analysis
The molecular structures of compounds closely related to ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate have been determined, showing features such as intramolecular N-H...O bonds and almost planar rings formed by these hydrogen bonds (Wu et al., 2005). These structural insights provide a foundation for understanding the behavior and reactivity of the molecule.
Chemical Reactions and Properties
Chemical reactions involving similar compounds include the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones from related esters, demonstrating the versatility of these molecules in synthesizing a wide range of heterocyclic systems (Selič et al., 1997). This highlights the potential chemical reactivity and applicability of the molecule .
Physical Properties Analysis
Studies on related compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have explored their acid-base properties, solubility, and chemical stability. Complexes with metals such as Cu(II), Co(II), and Ni(II) have been prepared, providing insights into the physicochemical properties and potential applications of these molecules (Chekanova et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Derivatives : Dovlatyan et al. (2004) explored the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to produce 2-acetyl(arylsulfonyl)amino derivatives. This process highlights the versatility in creating various derivatives from a thiazole base compound (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Antiglaucoma Activity : Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives from a similar thiazole compound, studying their inhibitory effects on carbonic anhydrase isoenzymes. This research implies potential medical applications, specifically in treating glaucoma (Kasımoğulları, Bülbül, Seçkin Arslan, & Gökçe, 2010).
Anticancer Research
- Cytotoxic Evaluation : Gundluru et al. (2020) synthesized a class of thiazolyl α-aminophosphonate derivatives, exhibiting notable anticancer activity against various cancer cell lines. Their research offers insights into the potential of thiazole derivatives in cancer treatment (Gundluru, Badavath, Shaik, Sudileti, Nemallapudi, Gundala, Zyryanov, & Cirandur, 2020).
Drug Metabolism Studies
- Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) investigated the use of biocatalysis in drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This study is critical for understanding the metabolic pathways and transformation of such compounds in mammals (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Pharmaceutical Chemistry
- Synthesis of Chiral Carboxylates : Cox, Prager, Svensson, and Taylor (2003) worked on the N-acylation of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, leading to the formation of 2-aminoalkyloxazole-5-carboxylates. Such chemical transformations are significant in the field of pharmaceutical chemistry (Cox, Prager, Svensson, & Taylor, 2003).
Propriétés
IUPAC Name |
ethyl 2-[(4-acetamidophenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-4-23-14(20)13-9(2)16-15(24-13)18-25(21,22)12-7-5-11(6-8-12)17-10(3)19/h5-8H,4H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCPOFBNCPOIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5522239.png)
![2-amino-N-{2-[(4-chlorophenyl)thio]ethyl}-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5522240.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5522243.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522261.png)
![4-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5522266.png)
![(3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5522272.png)
![8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5522277.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)
![1-[(4-chlorophenyl)sulfonyl]indoline](/img/structure/B5522292.png)
![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)
![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)
![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)